molecular formula C21H22N4O4S B2868155 5-(2-hydroxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 879464-13-8

5-(2-hydroxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No. B2868155
CAS RN: 879464-13-8
M. Wt: 426.49
InChI Key: VHYUALWDIXAVIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a heterocyclic aromatic ring. The piperidinylsulfonyl and hydroxyphenyl groups would be attached to this ring. These groups could potentially participate in various chemical reactions and could also influence the physical and chemical properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazole ring could contribute to its stability and could also influence its solubility in various solvents. The piperidinylsulfonyl and hydroxyphenyl groups could also influence its properties, including its acidity and basicity .

Scientific Research Applications

Molecular Interaction Studies

  • CB1 Cannabinoid Receptor Interaction : The compound's interaction with the CB1 cannabinoid receptor has been a significant focus. It has been shown to act as a potent and selective antagonist for this receptor, with molecular studies using methods like AM1 molecular orbital method and conformational analysis revealing insights into its binding mechanism and energetic stability in various conformations (Shim et al., 2002).

Structure-Activity Relationship Analysis

  • Exploring Cannabinoid Receptor Antagonists : Research has been conducted to understand the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This includes investigating structural requirements for potent and selective activity at the brain cannabinoid CB1 receptor (Lan et al., 1999).

Chemical Synthesis and Modification

  • Microwave-Assisted Amidation : The compound has been utilized in microwave-assisted amidation processes, showcasing its potential in chemical synthesis and modification techniques (Milosevic et al., 2015).

  • Synthesis of Novel Carboxamides : There has been research into synthesizing novel carboxamides, like 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which involve reactions of pyrazole carbonyl chloride with substituted phenylhydroxyamines (Zhu et al., 2014).

  • Developing Cytotoxic Compounds : The chemical structure has been a basis for developing cytotoxic compounds, with synthesis and characterization focusing on potential applications in cancer therapy (Hassan et al., 2014).

  • Design of Mycobacterium tuberculosis Inhibitors : It has been used in the design and synthesis of inhibitors targeting Mycobacterium tuberculosis, contributing to the development of new antituberculosis agents (Jeankumar et al., 2013).

In Vitro Metabolism Studies

  • Understanding Metabolism of Diarylpyrazoles : Studies have been conducted on the in vitro metabolism of diarylpyrazoles, a group to which this compound belongs. These studies help understand how these compounds are metabolized in the body and their potential metabolites' receptor binding properties (Zhang et al., 2005).

Application in Medical Imaging

  • Development of PET Ligands : The compound's analogs have been synthesized and evaluated for their potential as PET (Positron Emission Tomography) ligands for imaging the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The study of pyrazole derivatives is an active area of research, and this compound could potentially have interesting chemical and biological properties. Future research could involve studying its synthesis, its reactivity, and its potential biological activity .

properties

IUPAC Name

3-(2-hydroxyphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-20-7-3-2-6-17(20)18-14-19(24-23-18)21(27)22-15-8-10-16(11-9-15)30(28,29)25-12-4-1-5-13-25/h2-3,6-11,14,26H,1,4-5,12-13H2,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYUALWDIXAVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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